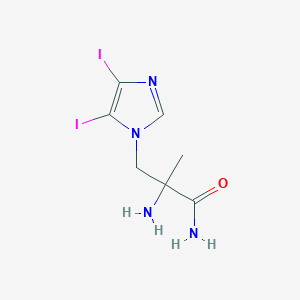![molecular formula C9H9N3O B13071336 [5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine](/img/structure/B13071336.png)
[5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine: is a heterocyclic compound that features both pyridine and oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under reflux conditions . The reaction conditions often include the use of bases such as sodium methoxide in solvents like butanol .
Industrial Production Methods
While specific industrial production methods for [5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine are not well-documented, the general principles of heterocyclic synthesis apply. These methods would likely involve scalable reactions with optimized yields and purity, utilizing continuous flow reactors or batch processes.
Análisis De Reacciones Químicas
Types of Reactions
[5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound can be used to study enzyme interactions and binding affinities due to its heterocyclic nature. It may serve as a ligand in biochemical assays .
Medicine
Its structure can be modified to enhance biological activity and selectivity .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mecanismo De Acción
The mechanism of action of [5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-(Pyridin-4-YL)-4H-1,2,4-triazol-3-YL)benzoic acid
- Pyrimido[4,5-d]pyrimidine derivatives
- Pyrazolo[3,4-b]pyridin-6-one derivatives
Uniqueness
What sets [5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine apart is its combination of pyridine and oxazole rings, which provides a unique electronic structure and reactivity profile. This makes it a versatile scaffold for the development of new compounds with diverse applications.
Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
(5-pyridin-4-yl-1,2-oxazol-3-yl)methanamine |
InChI |
InChI=1S/C9H9N3O/c10-6-8-5-9(13-12-8)7-1-3-11-4-2-7/h1-5H,6,10H2 |
Clave InChI |
ZSQCCIUTLWWNLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=CC(=NO2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13071255.png)
![[2-(Azetidin-3-yloxy)propanoyl]urea](/img/structure/B13071268.png)
![(3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate](/img/structure/B13071271.png)
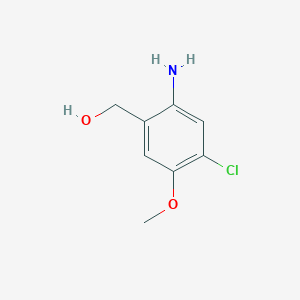
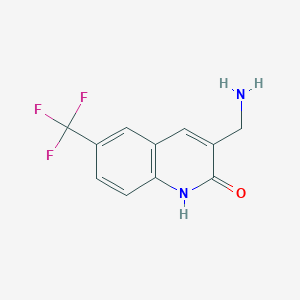
![tert-butyl 3,3-difluoro-5-[[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13071295.png)
![(2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B13071299.png)
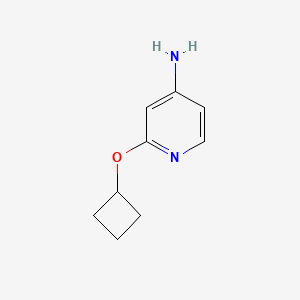
![2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B13071312.png)

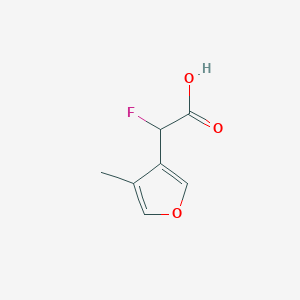
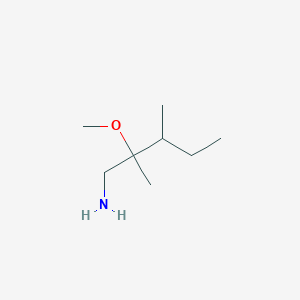
![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide](/img/structure/B13071329.png)
